Cannabidivarin

Catalog No.
S522575
CAS No.
24274-48-4
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarin

CAS Number

24274-48-4

Product Name

Cannabidivarin

IUPAC Name

(1'R,2'R)-5'-methyl-2'-(prop-1-en-2-yl)-4-propyl-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1

InChI Key

REOZWEGFPHTFEI-JKSUJKDBSA-N

SMILES

OC1=CC(CCC)=CC(O)=C1[C@@H]2C=C(C)CC[C@H]2C(C)=C

Solubility

Soluble in DMSO

Synonyms

CBDV; GWP-42006; GWP42006; GWP 42006

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Description

The exact mass of the compound Cannabidivarin is 286.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Neurological Disorders

One of the most promising areas of CBDV research is in the field of neurological disorders. Studies suggest CBDV may have neuroprotective effects and could be beneficial in treating conditions like epilepsy and autism spectrum disorder (ASD).

  • Epilepsy: Research suggests CBDV may help reduce seizure frequency. A 2020 study published in npj Science of Food investigated the effects of CBDV in a rat model of epilepsy. The study found that CBDV treatment significantly reduced seizure activity [].
  • Autism Spectrum Disorder (ASD): Preclinical studies suggest CBDV may improve some core symptoms of ASD, such as social interaction difficulties and repetitive behaviors. A 2019 study published in Translational Psychiatry examined the effects of CBDV in a mouse model of ASD. The study found that CBDV treatment improved social interaction and repetitive behaviors in the mice [].

Other Areas of Research

CBDV is also being studied for its potential benefits in treating a variety of other conditions, including:

  • Type 1 Diabetes: Studies suggest CBDV may help improve blood sugar control in people with type 1 diabetes [].
  • Nausea and Vomiting: There is some evidence that CBDV may be effective in reducing nausea and vomiting [].
  • Muscle Spasticity: Early research suggests CBDV may help reduce muscle spasticity in people with conditions like multiple sclerosis [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Exact Mass

286.1933

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I198VBV98I

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (59.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cannabidivarin does not currently have any FDA or Health Canada approved indications, however in October 2017 CBDV was given orphan designation by the European Medicines Agency for use in Rett Syndrome [L2952] and again in February 2018 for treatment of Fragile X Syndrome [L2951].

Mechanism of Action

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels [A31560, A33334, A32976]. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG) [A33296, A33347]. The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24274-48-4

Wikipedia

Cannabidivarin
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

Biological Half Life

Orally administered CBDV in mice was found to have a plasma elimination half life of 222 minutes, and a brain elimination half life of 204 minutes.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Hill TD, Cascio MG, Romano B, Duncan M, Pertwee RG, Williams CM, Whalley BJ, Hill AJ. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism. Br J Pharmacol. 2013 Oct;170(3):679-92. doi: 10.1111/bph.12321. PubMed PMID: 23902406; PubMed Central PMCID: PMC3792005.
2: Hill AJ, Mercier MS, Hill TD, Glyn SE, Jones NA, Yamasaki Y, Futamura T, Duncan M, Stott CG, Stephens GJ, Williams CM, Whalley BJ. Cannabidivarin is anticonvulsant in mouse and rat. Br J Pharmacol. 2012 Dec;167(8):1629-42. doi: 10.1111/j.1476-5381.2012.02207.x. PubMed PMID: 22970845; PubMed Central PMCID: PMC3525866.
3: Iannotti FA, Hill CL, Leo A, Alhusaini A, Soubrane C, Mazzarella E, Russo E, Whalley BJ, Di Marzo V, Stephens GJ. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability. ACS Chem Neurosci. 2014 Nov 19;5(11):1131-41. doi: 10.1021/cn5000524. Epub 2014 Jul 29. PubMed PMID: 25029033.
4: Amada N, Yamasaki Y, Williams CM, Whalley BJ. Cannabidivarin (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression. PeerJ. 2013 Nov 21;1:e214. doi: 10.7717/peerj.214. eCollection 2013 Nov 21. PubMed PMID: 24282673; PubMed Central PMCID: PMC3840466.
5: Friedman D, Devinsky O. Cannabinoids in the Treatment of Epilepsy. N Engl J Med. 2015 Sep 10;373(11):1048-58. doi: 10.1056/NEJMra1407304. Review. PubMed PMID: 26352816.
6: Rock EM, Sticht MA, Duncan M, Stott C, Parker LA. Evaluation of the potential of the phytocannabinoids, cannabidivarin (CBDV) and Δ(9) -tetrahydrocannabivarin (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats. Br J Pharmacol. 2013 Oct;170(3):671-8. doi: 10.1111/bph.12322. PubMed PMID: 23902479; PubMed Central PMCID: PMC3792004.
7: Vollner L, Bieniek D, Korte F. [Hashish. XX. Cannabidivarin, a new hashish constituent]. Tetrahedron Lett. 1969 Jan;(3):145-7. German. PubMed PMID: 5778489.
8: Bialer M, Johannessen SI, Levy RH, Perucca E, Tomson T, White HS. Progress report on new antiepileptic drugs: A summary of the Twelfth Eilat Conference (EILAT XII). Epilepsy Res. 2015 Mar;111:85-141. doi: 10.1016/j.eplepsyres.2015.01.001. Epub 2015 Jan 19. Review. PubMed PMID: 25769377.
9: dos Santos RG, Hallak JE, Leite JP, Zuardi AW, Crippa JA. Phytocannabinoids and epilepsy. J Clin Pharm Ther. 2015 Apr;40(2):135-43. doi: 10.1111/jcpt.12235. Epub 2014 Dec 4. Review. PubMed PMID: 25475762.
10: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
11: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
12: Pucci M, Rapino C, Di Francesco A, Dainese E, D'Addario C, Maccarrone M. Epigenetic control of skin differentiation genes by phytocannabinoids. Br J Pharmacol. 2013 Oct;170(3):581-91. doi: 10.1111/bph.12309. PubMed PMID: 23869687; PubMed Central PMCID: PMC3791996.
13: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.
14: Hill AJ, Williams CM, Whalley BJ, Stephens GJ. Phytocannabinoids as novel therapeutic agents in CNS disorders. Pharmacol Ther. 2012 Jan;133(1):79-97. doi: 10.1016/j.pharmthera.2011.09.002. Epub 2011 Sep 6. Review. PubMed PMID: 21924288.
15: Jiang R, Yamaori S, Okamoto Y, Yamamoto I, Watanabe K. Cannabidiol is a potent inhibitor of the catalytic activity of cytochrome P450 2C19. Drug Metab Pharmacokinet. 2013;28(4):332-8. Epub 2013 Jan 15. PubMed PMID: 23318708.
16: Yamaori S, Okushima Y, Yamamoto I, Watanabe K. Characterization of the structural determinants required for potent mechanism-based inhibition of human cytochrome P450 1A1 by cannabidiol. Chem Biol Interact. 2014 May 25;215:62-8. doi: 10.1016/j.cbi.2014.03.007. Epub 2014 Mar 22. PubMed PMID: 24667653.
17: Anavi-Goffer S, Baillie G, Irving AJ, Gertsch J, Greig IR, Pertwee RG, Ross RA. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids. J Biol Chem. 2012 Jan 2;287(1):91-104. doi: 10.1074/jbc.M111.296020. Epub 2011 Oct 25. PubMed PMID: 22027819; PubMed Central PMCID: PMC3249141.
18: Yamaori S, Okushima Y, Masuda K, Kushihara M, Katsu T, Narimatsu S, Yamamoto I, Watanabe K. Structural requirements for potent direct inhibition of human cytochrome P450 1A1 by cannabidiol: role of pentylresorcinol moiety. Biol Pharm Bull. 2013;36(7):1197-203. PubMed PMID: 23811569.
19: De Petrocellis L, Orlando P, Moriello AS, Aviello G, Stott C, Izzo AA, Di Marzo V. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012 Feb;204(2):255-66. doi: 10.1111/j.1748-1716.2011.02338.x. Epub 2011 Aug 12. PubMed PMID: 21726418.
20: Gaston TE, Friedman D. Pharmacology of cannabinoids in the treatment of epilepsy. Epilepsy Behav. 2017 Jan 10. pii: S1525-5050(16)30579-0. doi: 10.1016/j.yebeh.2016.11.016. [Epub ahead of print] Review. PubMed PMID: 28087250.

Explore Compound Types